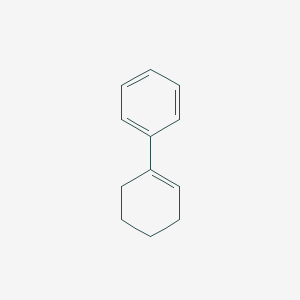

1-Phenyl-1-cyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMSFBRREKZZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870771 | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-98-2, 31017-40-0, 71340-36-8 | |

| Record name | 1-Phenylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, cyclohexenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031017400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Phenylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071340368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexen-1-ylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM437BQ1OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-cyclohexene from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-phenyl-1-cyclohexene from cyclohexanone (B45756). The document details the core chemical transformations, offering in-depth experimental protocols, quantitative data, and mechanistic insights. The primary focus is on the robust and widely utilized Grignard reaction followed by acid-catalyzed dehydration. Alternative methodologies, including the Wittig and McMurry reactions, are also discussed to provide a broader perspective on available synthetic strategies.

Core Synthesis Pathway: Grignard Reaction and Dehydration

The most common and reliable method for the synthesis of this compound from cyclohexanone proceeds in two key steps:

-

Nucleophilic Addition of a Grignard Reagent: Cyclohexanone is reacted with phenylmagnesium bromide, a Grignard reagent, to form the tertiary alcohol intermediate, 1-phenylcyclohexanol (B105894).

-

Acid-Catalyzed Dehydration: The 1-phenylcyclohexanol intermediate is subsequently dehydrated using a strong acid catalyst to yield the desired product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound.

| Reaction Step | Reagents | Yield (%) | Reference |

| Grignard Reaction | Cyclohexanone, Phenylmagnesium Bromide | ~97% | [1] |

| Dehydration | 1-Phenylcyclohexanol, p-TsOH, Benzene | 94% | |

| Dehydration | 1-Phenylcyclohexanol, H₂SO₄ | Not specified | |

| Dehydration | 1-Phenylcyclohexanol, H₃PO₄ | Not specified | [2] |

| Physical and Spectroscopic Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₂H₁₄ |

| Molecular Weight | 158.24 g/mol [3][4] |

| Boiling Point | 251-253 °C[3][4] |

| Melting Point | -11 °C[3][4] |

| Density | 0.994 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.57[3] |

| ¹H NMR | See Table 3 |

| ¹³C NMR | See Table 4 |

| IR Spectroscopy | See Table 5 |

| Mass Spectrometry | See Table 6 |

| Table 3: ¹H NMR Spectroscopic Data for this compound | |

| Chemical Shift (ppm) | Integration, Multiplicity, Assignment |

| 7.10 - 7.40 | 5H, m, Ar-H |

| 6.15 | 1H, t, =C-H |

| 2.20 - 2.50 | 4H, m, Allylic CH₂ |

| 1.60 - 1.90 | 4H, m, CH₂ |

| Table 4: ¹³C NMR Spectroscopic Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| 142.5 | Ar-C (quaternary) |

| 136.8 | =C-Ph (quaternary) |

| 128.2 | Ar-CH |

| 126.8 | Ar-CH |

| 125.0 | Ar-CH |

| 124.7 | =CH |

| 30.0 | Allylic CH₂ |

| 27.5 | Allylic CH₂ |

| 23.1 | CH₂ |

| 22.2 | CH₂ |

| Table 5: Infrared (IR) Spectroscopic Data for this compound | |

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3020 | C-H stretch (aromatic and vinylic) |

| 2930 - 2840 | C-H stretch (aliphatic) |

| 1600, 1495, 1445 | C=C stretch (aromatic ring) |

| 1650 | C=C stretch (alkene) |

| 750, 690 | C-H bend (monosubstituted benzene) |

| Table 6: Mass Spectrometry (MS) Data for this compound | |

| m/z | Relative Intensity (%) |

| 158 | 100 (M⁺) |

| 143 | 40 |

| 129 | 80 |

| 115 | 50 |

| 91 | 30 |

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction

This protocol details the formation of the Grignard reagent, phenylmagnesium bromide, and its subsequent reaction with cyclohexanone.

Materials:

-

Magnesium turnings (8.13 g, 0.33 mol)

-

Anhydrous diethyl ether (200 mL)

-

Bromobenzene (B47551) (50 g, 0.31 mol)

-

Cyclohexanone (34.38 g, 0.35 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Three-necked round-bottom flask (1000 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

A 1000 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried to ensure anhydrous conditions.

-

Magnesium turnings (8.13 g) and a small crystal of iodine are placed in the flask.

-

A solution of bromobenzene (50 g) in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

A solution of cyclohexanone (34.38 g) in 100 mL of anhydrous diethyl ether is prepared.

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

The cyclohexanone solution is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Isolation:

-

The reaction mixture is carefully poured into a beaker containing a saturated aqueous solution of ammonium chloride and crushed ice.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylcyclohexanol. A yield of approximately 97% can be expected.[1]

-

Protocol 2: Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol

This protocol describes the dehydration of the alcohol intermediate to the final alkene product using phosphoric acid.

Materials:

-

1-Phenylcyclohexanol (crude product from Protocol 1)

-

85% Phosphoric acid

-

Simple distillation apparatus

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous calcium chloride

Procedure:

-

Dehydration:

-

The crude 1-phenylcyclohexanol is placed in a round-bottom flask.

-

85% Phosphoric acid (approximately 25% of the alcohol volume) is added to the flask.

-

The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed.

-

-

Work-up and Purification:

-

The distillate is transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any acidic residue.

-

The organic layer is then washed with brine.

-

The crude this compound is dried over anhydrous calcium chloride.

-

The final product is purified by fractional distillation, collecting the fraction boiling at 251-253 °C.

-

Alternative Synthetic Routes

While the Grignard-based synthesis is the most prevalent, other methods can be employed to synthesize this compound.

Wittig Reaction

The Wittig reaction provides a direct method for converting a ketone into an alkene. In this case, cyclohexanone would react with a phosphorus ylide derived from a benzyl (B1604629) halide.

Reaction Scheme:

Cyclohexanone + Benzyltriphenylphosphonium ylide → this compound + Triphenylphosphine (B44618) oxide

General Protocol Outline:

-

Ylide Formation: Benzyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the corresponding ylide.

-

Reaction with Cyclohexanone: Cyclohexanone is added to the ylide solution, and the reaction is typically stirred at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is often achieved through column chromatography to remove the triphenylphosphine oxide byproduct.

McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene. For the synthesis of this compound, a cross-coupling between cyclohexanone and benzaldehyde (B42025) would be required.

Reaction Scheme:

Cyclohexanone + Benzaldehyde + Low-valent Titanium Reagent → this compound

General Protocol Outline:

-

Preparation of the Low-Valent Titanium Reagent: A titanium salt (e.g., TiCl₃ or TiCl₄) is reduced with a reducing agent (e.g., zinc-copper couple or LiAlH₄) in an anhydrous solvent like THF.

-

Coupling Reaction: A mixture of cyclohexanone and benzaldehyde is added to the slurry of the low-valent titanium reagent, and the reaction is typically refluxed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, usually by chromatography.

Visualizing the Synthesis

Reaction Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow for the primary synthesis route.

Caption: Mechanism of 1-Phenylcyclohexanol Synthesis.

Caption: Mechanism of Dehydration of 1-Phenylcyclohexanol.

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the Dehydration of 1-Phenylcyclohexanol to 1-Phenyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-phenylcyclohexanol (B105894) to synthesize 1-phenyl-1-cyclohexene, a valuable intermediate in organic synthesis. The document details the underlying reaction mechanism, offers a comparative analysis of various experimental conditions, and provides detailed protocols for both the synthesis of the precursor alcohol and its subsequent dehydration.

Reaction Overview and Mechanism

The dehydration of 1-phenylcyclohexanol is a classic example of an acid-catalyzed elimination reaction, proceeding primarily through an E1 (unimolecular elimination) mechanism. This pathway is favored due to the formation of a stable tertiary carbocation intermediate, which is resonance-stabilized by the adjacent phenyl group.

The reaction mechanism involves three key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 1-phenylcyclohexanol by an acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).

-

Formation of a Carbocation: The protonated alcohol then loses a molecule of water to form a stable tertiary carbocation. The stability of this intermediate is a crucial driving force for the reaction.

-

Deprotonation to Form the Alkene: A weak base, typically the conjugate base of the acid catalyst or the solvent, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in this compound.

Experimental Protocols

Synthesis of 1-Phenylcyclohexanol (Precursor)

The starting material, 1-phenylcyclohexanol, is readily synthesized via a Grignard reaction between phenylmagnesium bromide and cyclohexanone (B45756).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (e.g., 8.13 g, 0.33 mol).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (e.g., 50 g, 0.31 mol) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. The reaction can be initiated by gentle warming if necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

Add a solution of cyclohexanone (e.g., 34.38 g, 0.35 mol) in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for at least one hour, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 1-phenylcyclohexanol. A typical reported yield for this procedure is around 97.0%.[1]

Dehydration of 1-Phenylcyclohexanol to this compound

The dehydration of 1-phenylcyclohexanol can be achieved using various acid catalysts. The general procedure involves heating the alcohol with the catalyst and removing the water formed during the reaction, often with a Dean-Stark apparatus, to drive the equilibrium towards the product.

General Procedure:

-

Place 1-phenylcyclohexanol and a suitable solvent (e.g., toluene (B28343) or benzene) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Add the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or phosphoric acid).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reaction until no more water is collected in the trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Comparative Analysis of Reaction Conditions

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| p-Toluenesulfonic Acid | Catalytic | Toluene | Reflux | 1-3 h | Good to Excellent | Commonly used; efficient water removal with a Dean-Stark trap is crucial. |

| Sulfuric Acid | Catalytic to Stoichiometric | None or high-boiling solvent | Variable, often elevated | Variable | Moderate to Good | Strong acid, can lead to charring and side reactions if not controlled. |

| Phosphoric Acid (85%) | Catalytic | None | ~150-170 | 30-60 min | ~82 (for cyclohexanol) | A common and effective catalyst for alcohol dehydration.[2] |

Note: The yields are highly dependent on the efficiency of water removal and the purification method.

Potential Side Products and Purification

The primary side products in the dehydration of 1-phenylcyclohexanol are isomeric alkenes, although their formation is generally less favored due to the high stability of the conjugated this compound. In analogous reactions with other cyclohexanols, the formation of ether byproducts (e.g., dicyclohexyl ether) through the reaction of the carbocation with unreacted alcohol has been observed.

Purification of this compound is typically achieved by:

-

Distillation under reduced pressure: This is an effective method for separating the alkene from less volatile impurities.

-

Column chromatography: Using silica (B1680970) gel as the stationary phase and a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) can provide a high-purity product.

Analysis of the product mixture is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any impurities.[3][4][5]

Conclusion

The acid-catalyzed dehydration of 1-phenylcyclohexanol is a robust and efficient method for the synthesis of this compound. The reaction proceeds via a well-understood E1 mechanism, and the yield can be optimized by careful selection of the acid catalyst and efficient removal of water. For researchers and professionals in drug development, this reaction provides a reliable route to a key synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 4. researchgate.net [researchgate.net]

- 5. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-1-cyclohexene (CAS No. 771-98-2). The document details the compound's key physical characteristics, supported by quantitative data, and explores its chemical reactivity through established synthetic and reaction protocols. Methodologies for its synthesis, characterization via spectroscopic techniques, and a significant chemical transformation are described in detail. Visual diagrams are provided to illustrate the synthetic pathway and a key reaction mechanism, offering a clear and concise reference for laboratory applications.

Physical and Chemical Properties

This compound is a cyclic hydrocarbon with a phenyl substituent on the cyclohexene (B86901) ring. It is a clear, colorless to light yellow liquid at room temperature and is insoluble in water.[1][2][3] It finds utility as a pharmaceutical intermediate and as a substrate in various organic synthesis reactions, including oxidations and radical rearrangements.[2][3]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below, with data compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][4][5] |

| Melting Point | -11 °C | [1][2][6][7] |

| Boiling Point | 251-253 °C | [1][3][6][7] |

| Density | 0.994 g/mL at 25 °C | [1][3][6][7] |

| Refractive Index (n20/D) | 1.57 | [1][2][6][7] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [2][5][6] |

| Vapor Pressure | 0.0315 mmHg at 25°C | [1][2] |

| Water Solubility | Insoluble | [1][2][3] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate (B1210297) | [1][2][3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are available and typically recorded in CDCl₃.[8][9]

-

¹³C NMR: Spectra have been recorded and are available for reference.[10]

-

Infrared (IR) Spectroscopy: Gas-phase IR spectra are available from the NIST/EPA Gas-Phase Infrared Database.[11][12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, often obtained through GC-MS analysis.[4][14][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, as well as a key chemical reaction.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from bromobenzene (B47551) and cyclohexanone (B45756).[6][16]

Step 1: Synthesis of 1-Phenylcyclohexanol (B105894)

This step involves a Grignard reaction between phenylmagnesium bromide and cyclohexanone.

-

Reagents and Equipment:

-

Magnesium turnings (8.13 g, 0.33 mol)

-

Bromobenzene (50 g, 0.31 mol)

-

Anhydrous diethyl ether

-

Cyclohexanone (34.38 g, 0.35 mol)

-

1000 mL three-necked flask with a condenser, dropping funnel, and mechanical stirrer

-

Saturated aqueous solution of ammonium (B1175870) chloride

-

-

Procedure:

-

In the three-necked flask, combine the magnesium turnings and an appropriate amount of anhydrous diethyl ether.

-

Slowly add the bromobenzene dissolved in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated at 35°C.[16]

-

Once the Grignard reagent formation is complete, add the cyclohexanone dropwise while maintaining the reaction temperature at 35°C.[16]

-

Allow the reaction to proceed for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[16]

-

Upon completion, quench the reaction by carefully adding the reaction mixture to a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts and evaporate the solvent under reduced pressure to obtain crude 1-phenylcyclohexanol. A yield of 97.0% has been reported for this step.[16]

-

Step 2: Dehydration of 1-Phenylcyclohexanol to this compound

The crude 1-phenylcyclohexanol is then dehydrated using an acid catalyst.[6][17]

-

Reagents and Equipment:

-

Crude 1-phenylcyclohexanol (from Step 1)

-

p-Toluenesulfonic acid (p-TsOH)

-

Benzene (B151609) or Toluene

-

Round-bottom flask with a Dean-Stark trap and condenser

-

Methylene (B1212753) chloride

-

Water

-

Potassium carbonate

-

-

Procedure:

-

Combine the crude 1-phenylcyclohexanol and p-TsOH in a round-bottom flask with benzene or toluene.[6][17]

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

After the reaction is complete (as indicated by no more water being collected), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in methylene chloride and wash with water.

-

Dry the organic layer over potassium carbonate, filter, and concentrate under reduced vacuum to yield this compound. A yield of 94% has been reported for this step.[6]

-

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[3]

-

¹H NMR Spectroscopy Parameters (Typical):

-

¹³C NMR Spectroscopy Parameters (Typical):

-

Instrument: 100 MHz NMR spectrometer

-

Solvent: CDCl₃

-

Reference: Solvent peak (CDCl₃ at 77.16 ppm).[3]

-

Acquisition: Standard proton-decoupled pulse sequence.

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto a KBr or NaCl plate.

-

Place a second plate on top and gently rotate to create a thin, even film.

-

Mount the plates in the sample holder for analysis.[2]

-

-

Alternative Method (ATR):

-

Place a drop of the liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum.[19]

-

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methylene chloride or methanol.

-

GC-MS Parameters (Typical):

-

GC Column: HP-5MS (or equivalent) capillary column.

-

Injection: Splitless injection of 1-2 µL of the sample solution.[20]

-

Carrier Gas: Helium.[20]

-

Oven Temperature Program: A temperature ramp, for example, starting at 60°C and increasing to 300°C, to ensure separation from any impurities.[20]

-

MS Ionization: Electron Impact (EI) at 70 eV.[20]

-

MS Detector: Operated in scan mode to obtain a full mass spectrum.

-

Sharpless Asymmetric Dihydroxylation

This compound is a common substrate for the Sharpless asymmetric dihydroxylation to produce chiral vicinal diols.[5][21][22]

-

Reagents and Equipment:

-

This compound (39.55 g, 0.25 mol)

-

Potassium ferricyanide (B76249) (247 g, 0.75 mol)

-

Anhydrous potassium carbonate (104 g, 0.75 mol)

-

Methanesulfonamide (23.8 g, 0.25 mol)

-

Potassium osmate dihydrate (46.1 mg, 0.125 mmol)

-

Chiral ligand (e.g., (DHQD)₂PHAL, 486.9 mg, 0.625 mmol)

-

tert-Butyl alcohol (250 mL)

-

Water (375 mL)

-

Ethyl acetate

-

2 M Potassium hydroxide (B78521) (KOH)

-

Magnesium sulfate (B86663) (MgSO₄)

-

3-L flask with a mechanical stirrer

-

-

Procedure:

-

In the 3-L flask, add water, followed by potassium ferricyanide, potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and the chiral ligand ((DHQD)₂PHAL for (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol).[22]

-

Add this compound and tert-butyl alcohol to the stirring mixture.[22]

-

Stir the slurry vigorously at room temperature for approximately 2 days.[22]

-

After the reaction is complete, add ethyl acetate to dissolve the product.

-

Filter the mixture and separate the aqueous phase from the filtrate.

-

Wash the organic phase with 2 M KOH to remove methanesulfonamide, then dry over MgSO₄.[22]

-

Filter and evaporate the solvent to afford the crude diol product.[22]

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from bromobenzene and cyclohexanone.

Sharpless Asymmetric Dihydroxylation Workflow

Caption: Workflow for the Sharpless asymmetric dihydroxylation of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(771-98-2) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(771-98-2) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound [webbook.nist.gov]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. Cyclohexene, 1-phenyl- [webbook.nist.gov]

- 16. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 17. Synthesis routes of 1-Phenylcyclohexanol [benchchem.com]

- 18. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. tdi-bi.com [tdi-bi.com]

- 21. grokipedia.com [grokipedia.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

1-Phenyl-1-cyclohexene: A Comprehensive Technical Guide for Researchers

CAS Number: 771-98-2

This technical guide provides an in-depth overview of 1-Phenyl-1-cyclohexene, a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, suppliers, key reactions, and biological significance.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is a cyclic alkene with a phenyl substituent on the double bond, making it a valuable precursor for the synthesis of various functionalized cyclohexanes and other complex molecules.

| Property | Value | Reference |

| CAS Number | 771-98-2 | [1] |

| Molecular Formula | C₁₂H₁₄ | [2] |

| Molecular Weight | 158.24 g/mol | [3] |

| Boiling Point | 252-253 °C | [1] |

| Melting Point | -11 °C | [2] |

| Density | 0.994 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.57 | [2] |

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. The typical purity and offered quantities are summarized below.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 5 g, 25 g |

| Fisher Scientific | 96% | Inquire for details |

| TCI Chemical | >95.0% (GC) | 5 mL, 25 mL |

| ChemicalBook | 99% | Inquire for details |

| BOC Sciences | Inquire for details | Inquire for details |

| Cenmed | ≥95% (GC) | Inquire for details |

| Biosynth | Inquire for details | Inquire for details |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a variety of organic transformations, most notably oxidation reactions of the double bond. One of the most powerful and widely used reactions is the Sharpless asymmetric dihydroxylation, which allows for the stereoselective synthesis of chiral diols.

Sharpless Asymmetric Dihydroxylation of this compound

This reaction is a cornerstone of asymmetric synthesis, providing access to enantiomerically enriched vicinal diols, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Reaction Scheme:

Figure 1: Sharpless asymmetric dihydroxylation of this compound.

Detailed Experimental Protocol:

A detailed protocol for the Sharpless asymmetric dihydroxylation of this compound can be found in Organic Syntheses, Coll. Vol. 10, p.603 (2004); Vol. 77, p.1 (2000). The procedure involves the reaction of this compound with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically (DHQD)₂PHAL, found in AD-mix-β) and a stoichiometric re-oxidant such as potassium ferricyanide (B76249) in a buffered tert-butanol/water solvent system. The reaction yields the corresponding chiral diol with high enantioselectivity.

Biological Significance and Relevance in Drug Development

While this compound itself is primarily a synthetic intermediate, its metabolic fate and the biological activities of its derivatives are of significant interest to researchers in drug development.

Metabolism of this compound

This compound is a known pyrolysis product and metabolite of phencyclidine (PCP), an anesthetic with dissociative properties.[1][] In vitro studies using mouse liver microsomes have shown that the metabolism of this compound proceeds through several major pathways:

-

Allylic Hydroxylation: The primary metabolic route, leading to the formation of 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-6-ol.[5]

-

Oxidation: The allylic alcohols can be further oxidized to the corresponding ketones, 1-phenyl-1-cyclohexen-3-one and 1-phenyl-1-cyclohexen-6-one.[5]

-

Epoxidation-Hydrolysis: This pathway results in the formation of 1-phenylcyclohexane-1,2-diol.[5]

Some of these metabolites have demonstrated pharmacological activity in preclinical tests, though they are considerably less potent than PCP.[5]

Figure 2: Metabolic relationship of this compound to PCP and its metabolites.

Anticancer and Anti-inflammatory Potential of Derivatives

Derivatives of cyclohexenone, which share a core structural motif with some metabolites of this compound, have been investigated for their potential therapeutic applications.

Anticancer Activity: Certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have demonstrated the ability to inhibit the growth of cancer cells.[6] The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases.[6]

Figure 3: Proposed apoptotic pathway induced by cyclohexenone derivatives in cancer cells.

Anti-inflammatory Activity: Other studies have explored the anti-inflammatory properties of related compounds. For instance, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[7] Phenyl-1H-1,2,3-triazole derivatives have also been investigated as anti-inflammatory agents, with some showing more potent effects than the reference drug diclofenac.[8] The molecular mechanism is thought to involve the inhibition of COX-2.[8]

Conclusion

This compound is a readily available and synthetically versatile molecule. Its importance extends beyond its role as a chemical intermediate, as its metabolic products and related derivatives exhibit interesting biological activities. For researchers in drug discovery, the phenyl-cyclohexene scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted.

References

- 1. This compound | 771-98-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of this compound, a pyrolysis product of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Phenyl-1-cyclohexene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-cyclohexene (CAS No: 771-98-2), a substituted cyclohexene (B86901) with a phenyl group attached to the double bond.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented with experimental protocols and data interpretation to facilitate the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using CDCl₃ as the solvent.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 - 7.20 | m | 5H | Aromatic protons |

| 6.12 | t | 1H | Vinylic proton |

| 2.45 | m | 2H | Allylic protons |

| 2.22 | m | 2H | Allylic protons |

| 1.80 - 1.60 | m | 4H | Aliphatic protons |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | Quaternary aromatic carbon |

| 136.2 | Quaternary vinylic carbon |

| 128.1 | Aromatic CH |

| 126.6 | Aromatic CH |

| 125.0 | Aromatic CH |

| 124.8 | Vinylic CH |

| 30.0 | Allylic CH₂ |

| 25.8 | Allylic CH₂ |

| 23.2 | Aliphatic CH₂ |

| 22.2 | Aliphatic CH₂ |

The following is a general protocol for obtaining NMR spectra of a liquid sample like this compound.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[4] Ensure the sample is fully dissolved.

-

Filtration : If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[4]

-

Sample Volume : The height of the solution in the NMR tube should be approximately 4-5 cm (about 0.7 mL).[4][5]

-

Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming : The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. The magnetic field is then "shimmed" to achieve a homogeneous field, which results in sharp spectral lines.[6]

-

Acquisition : Set the appropriate experimental parameters for ¹H or ¹³C NMR, including the pulse program, number of scans, and relaxation delay.[7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing : After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

-

Analysis : The chemical shifts, multiplicities, and integrals of the peaks are analyzed to determine the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The following table summarizes the key absorption bands in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic and Vinylic C-H stretch |

| 2930 - 2840 | Strong | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium | Aromatic C=C skeletal vibrations |

| 1650 | Medium | Alkene C=C stretch |

| 750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

For a liquid sample like this compound, a "neat" spectrum can be obtained without dissolving the sample in a solvent.[8]

-

Sample Preparation : Place one or two drops of the liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation : Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[8]

-

Background Spectrum : Place the empty sample holder into the spectrometer and run a background scan. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O).[8]

-

Sample Spectrum : Place the salt plates with the sample into the sample holder and run the sample scan.

-

Data Analysis : The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The absorption bands are then correlated with specific functional groups in the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound was obtained by electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ (Molecular Ion) |

| 130 | ~50 | [M - C₂H₄]⁺ |

| 129 | ~80 | [M - C₂H₅]⁺ |

| 115 | ~40 | [M - C₃H₇]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Note: Relative intensities are approximate and can vary between instruments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection : Inject a small volume (typically 1 µL) of the solution into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[10]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the number of ions at each m/z value, generating a mass spectrum.

-

Data Analysis : The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-フェニル-1-シクロヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(771-98-2) 1H NMR spectrum [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.bu.edu [sites.bu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 1-Phenyl-1-cyclohexene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-phenyl-1-cyclohexene in a range of common organic solvents. Due to its chemical nature, this compound's solubility is a critical parameter in various applications, including organic synthesis and pharmaceutical research. This document outlines its qualitative solubility, provides a comprehensive experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₄. It is a colorless to light yellow liquid at room temperature.[1][2] Its structure, consisting of a cyclohexene (B86901) ring bonded to a phenyl group, renders it a nonpolar compound. This inherent nonpolarity is the primary determinant of its solubility in various solvents, following the principle of "like dissolves like."

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Water | H₂O | Highly Polar | Insoluble[1][3] |

| Chloroform | CHCl₃ | Polar | Soluble[1][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[1][3] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Moderately Polar | Soluble[1][3] |

| Toluene | C₇H₈ | Nonpolar | Expected to be Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Expected to be Miscible |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Expected to be Miscible |

| Acetone | (CH₃)₂CO | Polar Aprotic | Expected to be Miscible |

| Methanol | CH₃OH | Polar Protic | Expected to be Soluble/Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be Soluble/Miscible |

Note: "Expected to be Miscible/Soluble" is based on the chemical principle of "like dissolves like," where nonpolar compounds tend to be soluble in other nonpolar or moderately polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid organic compound such as this compound in various organic solvents. This protocol can be adapted for both qualitative and quantitative assessments.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Calibrated pipettes and syringes

-

Analytical balance (for quantitative analysis)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

-

Syringe filters (0.22 µm, compatible with the solvent)

3.2. Experimental Procedure

3.2.1. Qualitative Solubility Determination

-

Sample Preparation: Into a clean, dry glass vial, add approximately 2 mL of the selected organic solvent.

-

Analyte Addition: To the solvent, add this compound dropwise (approximately 100 µL) while continuously observing the solution.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the formation of a separate layer.

-

Classification:

-

Miscible: If the this compound completely dissolves to form a clear, homogeneous solution.

-

Partially Miscible: If the solution becomes cloudy or if there is a limit to the amount that can be dissolved.

-

Immiscible: If two distinct layers are formed.

-

3.2.2. Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of an undissolved phase of the analyte is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, let the vial stand undisturbed at the same constant temperature for at least 12 hours to allow the undissolved this compound to separate.

-

Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the excess analyte.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

For the topic of solubility, there are no biological signaling pathways to depict. The logical relationship central to this topic is the experimental workflow for determining solubility, which has been visualized above. The underlying principle governing the observed solubility is the thermodynamic equilibrium between the dissolved and undissolved states of the solute in the solvent.

Conclusion

This compound is a nonpolar organic compound that exhibits solubility in nonpolar and moderately polar organic solvents such as chloroform, DMSO, and ethyl acetate, while being insoluble in water.[1][3] For precise quantitative measurements, the shake-flask method followed by chromatographic analysis is a robust and reliable experimental protocol. The information and methodologies presented in this guide are intended to assist researchers and professionals in the effective handling and application of this compound in their work.

References

An In-depth Technical Guide to the Friedel-Crafts Reaction of Benzene and Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts reaction between benzene (B151609) and cyclohexene (B86901), a cornerstone of electrophilic aromatic substitution for the synthesis of cyclohexylbenzene (B7769038). This document details the core principles, experimental protocols, and quantitative data associated with this important industrial reaction.

Core Principles

The Friedel-Crafts alkylation of benzene with cyclohexene is a classic example of electrophilic aromatic substitution. The reaction involves the protonation of cyclohexene by a strong acid catalyst to form a cyclohexyl carbocation, which then acts as an electrophile. This electrophile is subsequently attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of cyclohexylbenzene.

The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or solid acid catalysts, including various types of zeolites. The choice of catalyst significantly influences the reaction rate, selectivity, and overall yield. A primary challenge in this reaction is the potential for polyalkylation, where the product, cyclohexylbenzene, which is more nucleophilic than benzene, can undergo further alkylation to form dicyclohexylbenzene and other poly-substituted products.[1] To mitigate this, a large excess of benzene is often employed.[2]

Reaction Mechanism and Experimental Workflow

The general mechanism for the Friedel-Crafts alkylation of benzene with cyclohexene is a three-step process:

-

Formation of the Electrophile: The cyclohexene reactant is protonated by the acid catalyst to generate a secondary cyclohexyl carbocation.

-

Electrophilic Attack: The electron-rich benzene ring attacks the cyclohexyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation: A base (typically the conjugate base of the acid catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, cyclohexylbenzene.

A typical experimental workflow for this synthesis involves the controlled addition of cyclohexene to a mixture of benzene and the catalyst, followed by a work-up procedure to isolate and purify the product.

Quantitative Data Presentation

The efficiency of the Friedel-Crafts reaction of benzene and cyclohexene is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalytic Systems for Cyclohexylbenzene Synthesis

| Catalyst | Benzene:Cyclohexene Molar Ratio | Temperature (°C) | Reaction Time (h) | Cyclohexene Conversion (%) | Cyclohexylbenzene Selectivity (%) | Reference |

| H₂SO₄ | 3:1 | 5-10 | 1.5 | - | 65-68 (Yield) | [3] |

| Pd/Hβ Binary Catalyst | - | 200 | 3 | 24.3 (Benzene Conv.) | 88.0 | [4] |

| Ru-Zn|HBeta | - | 200 | - | - | 44 (Yield) | [5] |

| Modified USY Zeolite | - | - | - | 95.3 | 97.4 | [6] |

Table 2: Product Distribution in the Alkylation of Benzene with Cyclohexene over Pd/Hβ Binary Catalyst

| Product | Selectivity (%) |

| Cyclohexylbenzene | 72.8 |

| Cyclohexane | 5.2 |

| Dicyclohexylbenzene | 16.5 |

| Other By-products | 5.5 |

| Conditions: H₂ pressure 2.5 MPa, catalyst amount 4% of total liquid, temperature 190°C, time 3 h.[4] |

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylbenzene using Sulfuric Acid Catalyst[3]

Materials:

-

Benzene: 468 g (530 cc, 6 moles)

-

Cyclohexene: 164 g (203 cc, 2 moles)

-

Concentrated Sulfuric Acid (sp. gr. 1.84): 92 g (50 cc)

-

Anhydrous Calcium Chloride

Procedure:

-

In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place the benzene and concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

With stirring, add the cyclohexene dropwise over a period of one and a half hours, maintaining the temperature between 5° and 10°C.

-

Continue stirring for an additional hour after the addition is complete.

-

Separate the hydrocarbon layer, cool it in ice, and wash with four 50-cc portions of cold concentrated sulfuric acid.

-

Wash the material twice with warm water (50°C), twice with 3% sodium hydroxide (B78521) solution, and twice with pure water.

-

Dry the hydrocarbon mixture over anhydrous calcium chloride.

-

Subject the dried mixture to fractional distillation twice, using a 30-cm Vigreux or similar column.

-

Collect the cyclohexylbenzene fraction at 238–243°C. The expected yield is 210–220 g (65–68% of the theoretical amount).

Protocol 2: Synthesis of Cyclohexylbenzene using a Solid Acid Catalyst (General Procedure)

Materials:

-

Benzene

-

Cyclohexene

-

Solid Acid Catalyst (e.g., H-USY Zeolite)

-

Inert Gas (e.g., Nitrogen)

Procedure:

-

Activate the solid acid catalyst by heating under vacuum or a flow of inert gas to remove adsorbed water.

-

In a suitable reactor, charge the activated catalyst and benzene under an inert atmosphere.

-

Heat the mixture to the desired reaction temperature (e.g., 100-250°C) with stirring.[7]

-

Feed cyclohexene into the reactor at a controlled rate.

-

Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) or GC-MS.

-

After the desired conversion is achieved, cool the reactor and filter to remove the catalyst.

-

Wash the catalyst with fresh benzene or another suitable solvent.

-

The liquid product mixture is then purified by distillation to separate unreacted benzene, cyclohexylbenzene, and polyalkylated byproducts.

Side Reactions and Byproducts

The primary side reaction in the Friedel-Crafts alkylation of benzene with cyclohexene is polyalkylation . The initial product, cyclohexylbenzene, is more reactive than benzene itself and can be further alkylated to form dicyclohexylbenzene isomers (ortho, meta, and para). In some industrial processes, the dicyclohexylbenzene is separated and can be transalkylated with benzene to produce more cyclohexylbenzene.[7]

Another potential byproduct is cyclohexane , which can be formed if the reaction is carried out under hydroalkylation conditions (in the presence of hydrogen and a hydrogenation catalyst).[4][7]

Conclusion

The Friedel-Crafts reaction of benzene and cyclohexene remains a vital transformation in industrial organic synthesis. While traditional Brønsted acids like sulfuric acid are effective, the development of solid acid catalysts, particularly zeolites, offers significant advantages in terms of reusability, reduced corrosion, and improved selectivity. Understanding the reaction mechanism, optimizing reaction conditions to minimize polyalkylation, and selecting the appropriate catalytic system are crucial for achieving high yields of cyclohexylbenzene. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working in the field of chemical synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Epoxidation of 1-Phenyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the epoxidation of 1-phenyl-1-cyclohexene, a key transformation in organic synthesis. The resulting epoxide is a valuable intermediate for the synthesis of complex molecules and potential pharmaceutical agents. This document details various experimental protocols, presents quantitative data for comparison, and includes a visual workflow to aid in experimental design.

Introduction

The epoxidation of this compound involves the addition of a single oxygen atom across the double bond of the alkene, forming a three-membered cyclic ether known as an epoxide. This reaction is of significant interest due to the synthetic versatility of the resulting this compound oxide. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of diverse difunctionalized cyclohexyl derivatives with controlled stereochemistry. This makes it a crucial building block in the synthesis of fine chemicals and pharmacologically active compounds.

Various methods have been developed for the epoxidation of this compound, employing different oxidizing agents and catalyst systems. Common oxidants include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The choice of oxidant and catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact. Furthermore, the use of chiral catalysts enables the asymmetric epoxidation of this compound, providing access to enantioenriched epoxides, which are highly valuable in drug development.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various reported methods for the epoxidation of this compound, allowing for a direct comparison of their effectiveness.

| Oxidant | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| m-CPBA | None | Dichloromethane (B109758) | 0 - RT | 2 | ~95 | N/A | General Protocol |

| H₂O₂ | Methyltrioxorhenium (MTO) / Pyridine | Dichloromethane | RT | 12 | High | N/A | General Protocol |

| H₂O₂ | 4-Hydroxybenzaldehyde | Acetonitrile | RT | 24 | - | N/A | [1] |

| NaOCl | (R,R)-Mn(salen) complex | Dichloromethane | RT | 4 | 99 | 82.3 | [2] |

| H₂O₂ | Chiral Mn(III) salen / AOE-14 | Water | 25 | - | - | up to 95 | [3] |

N/A: Not applicable (for racemic reactions) or data not available. RT: Room Temperature. AOE-14: Diethyltetradecylamine N-oxide (surfactant).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the epoxidation of this compound.

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a straightforward and high-yielding method for the synthesis of racemic this compound oxide.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 5-10 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x) to remove meta-chlorobenzoic acid, followed by brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound oxide.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Asymmetric Epoxidation using a Chiral Mn(salen) Catalyst (Jacobsen-Katsuki Type)

This protocol outlines a method for the enantioselective epoxidation of this compound using a chiral manganese(III)-salen complex as a catalyst and sodium hypochlorite (B82951) as the oxidant. This method provides access to optically active epoxides.

Materials:

-

This compound

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]

-

Commercial bleach (sodium hypochlorite, NaOCl solution)

-

Dichloromethane (DCM)

-

4-Phenylpyridine (B135609) N-oxide (optional, as an axial ligand to enhance reactivity)

-

Phosphate (B84403) buffer (0.05 M, pH 11.3)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a buffered bleach solution by adjusting the pH of commercial bleach to 11.3 with a phosphate buffer.

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the (R,R)-Mn(salen)Cl catalyst (0.02 - 0.05 eq) in dichloromethane.

-

If used, add 4-phenylpyridine N-oxide (0.1 - 0.25 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the buffered bleach solution (1.5 - 2.0 eq) to the vigorously stirred reaction mixture.

-

Stir the biphasic mixture at 0 °C to room temperature for 4-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the epoxidation of this compound.

Caption: General workflow for the epoxidation of this compound.

References

Application Notes and Protocols for the Hydrogenation of 1-Phenyl-1-cyclohexene to Phenylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-phenyl-1-cyclohexene to phenylcyclohexane. This reaction is a fundamental transformation in organic synthesis, often employed in the creation of saturated carbocyclic frameworks relevant to medicinal chemistry and materials science. The protocols provided herein detail various catalytic systems, including palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts, offering flexibility in experimental design based on available resources and desired outcomes.

Introduction

The reduction of the double bond in this compound is a standard hydrogenation reaction that proceeds efficiently in the presence of a suitable catalyst and a hydrogen source. The reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond of the cyclohexene (B86901) ring, resulting in the formation of phenylcyclohexane. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and yield.

Catalytic Systems and Reaction Parameters

A variety of heterogeneous catalysts are effective for the hydrogenation of this compound. The selection of a particular catalyst system may depend on factors such as desired reaction time, cost, and safety considerations. Below is a summary of common catalytic systems and their typical reaction parameters.

| Catalyst | Catalyst Loading (w/w %) | Substrate Concentration (M) | Solvent | Temperature (°C) | Hydrogen Pressure (atm) | Reaction Time (h) | Yield (%) |

| 10% Pd/C | 5-10 | 0.1-0.5 | Ethanol (B145695) | 25-50 | 1-4 | 2-6 | >95 |

| Raney Nickel | 10-20 | 0.1-0.5 | Ethanol | 25-70 | 1-5 | 4-12 | >90 |

| Platinum(IV) oxide (PtO₂) | 1-5 | 0.1-0.5 | Acetic Acid | 25 | 1-3 | 1-4 | >98 |

Experimental Protocols

Detailed methodologies for the hydrogenation of this compound using different catalytic systems are provided below.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of this compound using the widely available and efficient 10% Pd/C catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound in ethanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and backfill with inert gas three times to remove any residual oxygen.

-

Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude phenylcyclohexane.

-

If necessary, purify the product by distillation or column chromatography.

Protocol 2: Hydrogenation using Raney Nickel

This protocol outlines the use of Raney Nickel, a highly active catalyst for this transformation. Caution should be exercised due to the pyrophoric nature of dry Raney Nickel.

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus

Procedure:

-

In a hydrogenation flask, add the Raney Nickel slurry.

-

Carefully decant the storage solvent and wash the catalyst with the reaction solvent (ethanol) under an inert atmosphere.

-

Add the solution of this compound in ethanol to the flask containing the activated catalyst.

-

Seal the reaction vessel and purge with inert gas followed by hydrogen gas as described in Protocol 1.

-